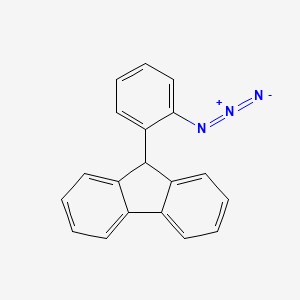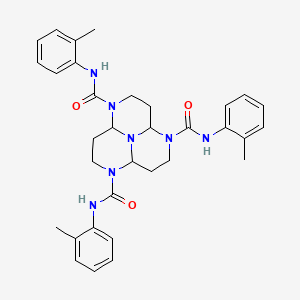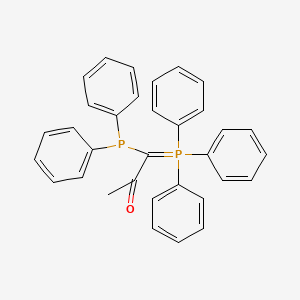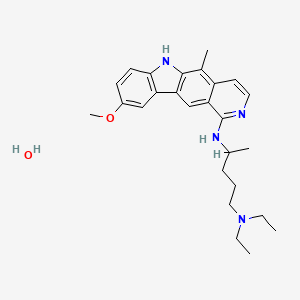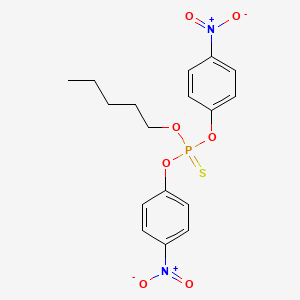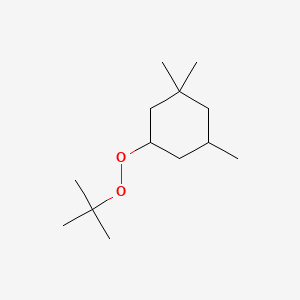![molecular formula C15H15NO3 B14440595 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- CAS No. 79443-71-3](/img/structure/B14440595.png)
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a dione group and a substituted cyclohexyl group, making it a unique and interesting molecule for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- can be achieved through several methods:
Ring-Closure Reactions: One common method involves the cyclization of acetylenic compounds under catalytic conditions.
Aromatization Processes: Another approach involves the aromatization of isoindolines through C-H functionalization or hydrogen shifts.
Ring Transformation: This method involves the transformation of existing ring structures into isoindoles through various chemical reactions, such as the cyclization of benzylic amines.
Industrial Production Methods
Industrial production of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- typically involves large-scale synthesis using optimized catalytic processes. The choice of catalysts, reaction conditions, and purification methods are crucial to achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1H-isoindole-1,3(2H)-dithione: This compound has a similar isoindole structure but with a dithione group instead of a dione group.
1H-Isoindole, 2,3-dihydro-: This compound is a simpler isoindole derivative without the substituted cyclohexyl group.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- is unique due to its specific substitution pattern and the presence of both dione and cyclohexyl groups.
Eigenschaften
CAS-Nummer |
79443-71-3 |
|---|---|
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
2-[(2-oxocyclohexyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO3/c17-13-8-4-1-5-10(13)9-16-14(18)11-6-2-3-7-12(11)15(16)19/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI-Schlüssel |
MQTBQGWJKLGZSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)CN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



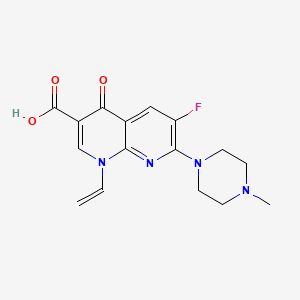
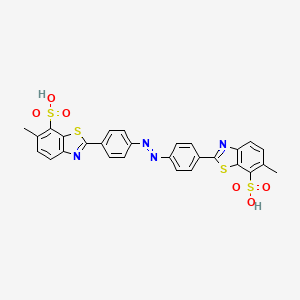
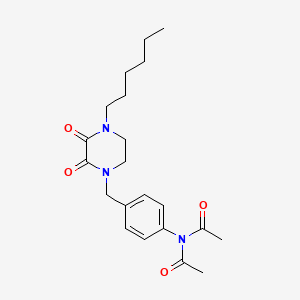
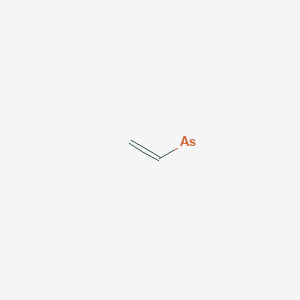

![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)
